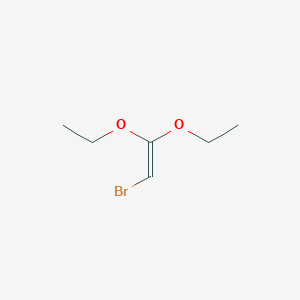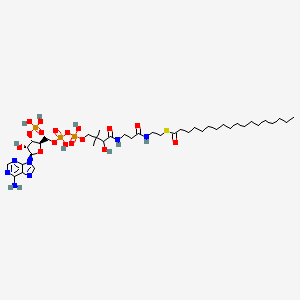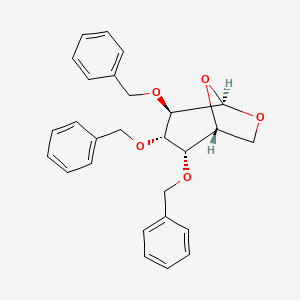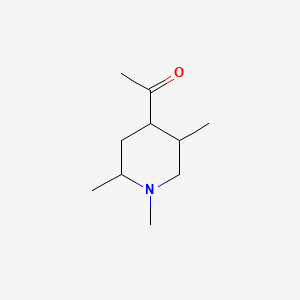![molecular formula C56H48O8 B13832314 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,14,20-Tetrabenzylpentacyclo[193113,719,13115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol is a complex organic compound characterized by its unique pentacyclic structure
準備方法
The synthesis of 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of benzyl groups and hydroxyl functionalities. Common reagents used in these reactions include benzyl halides, strong bases, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.
化学反応の分析
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove benzyl groups or convert carbonyl functionalities back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
科学的研究の応用
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms due to its intricate structure.
Biology: The compound’s hydroxyl groups and benzyl functionalities make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry for the development of therapeutic agents.
Industry: The compound’s unique structure and reactivity can be exploited in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
作用機序
The mechanism by which 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol exerts its effects depends on its interactions with molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the benzyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The specific pathways involved vary based on the compound’s application, whether in chemical reactions, biological studies, or material science.
類似化合物との比較
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol can be compared with other similar compounds, such as:
2,8,14,20-Tetrapropylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-4,5,6,10,11,12,16,17,18,22,23,24-dodecol: This compound has propyl groups instead of benzyl groups, leading to different chemical properties and reactivity.
2,8,14,20-Tetraoxa-5,17,26,28-tetraazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene:
The uniqueness of this compound lies in its specific combination of benzyl groups and hydroxyl functionalities, making it a versatile compound for various scientific research and industrial applications.
特性
分子式 |
C56H48O8 |
|---|---|
分子量 |
849.0 g/mol |
IUPAC名 |
2,8,14,20-tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol |
InChI |
InChI=1S/C56H48O8/c57-45-26-22-38-42(30-34-15-7-2-8-16-34)51-47(59)28-24-40(56(51)64)44(32-36-19-11-4-12-20-36)52-48(60)27-23-39(55(52)63)43(31-35-17-9-3-10-18-35)50-46(58)25-21-37(53(50)61)41(49(45)54(38)62)29-33-13-5-1-6-14-33/h1-28,41-44,57-64H,29-32H2 |
InChIキー |
LGPYKAGDDOGLJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2C3=C(C(=C(C=C3)O)C(C4=C(C(=C(C=C4)O)C(C5=C(C(=C(C=C5)O)C(C6=C(C2=C(C=C6)O)O)CC7=CC=CC=C7)O)CC8=CC=CC=C8)O)CC9=CC=CC=C9)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


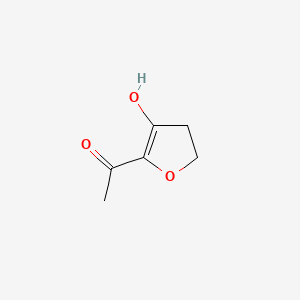
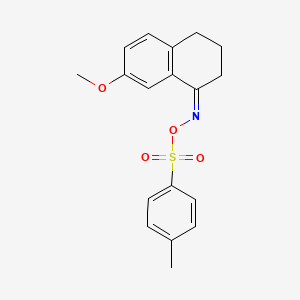
![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
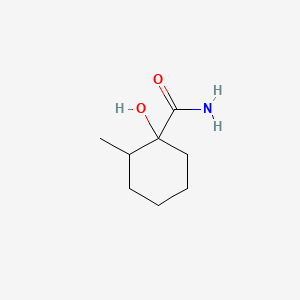
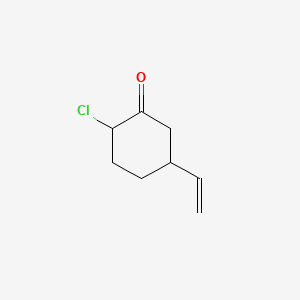


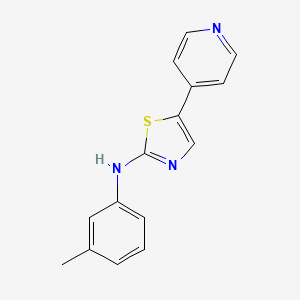
![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
